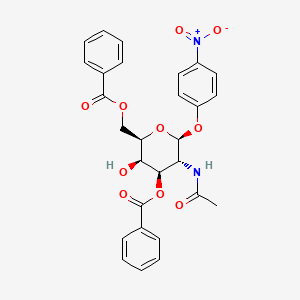

4-硝基苯基2-乙酰氨基-2-脱氧-3,6-二-O-苯甲酰-β-D-吡喃半乳糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

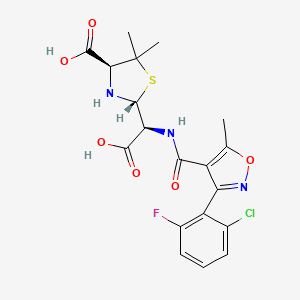

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside: is a synthetic compound widely used in carbohydrate chemistry research. Its complex structure and strategic functionalization make it an important tool for studying carbohydrate recognition events and enzyme specificity. This compound is particularly valuable as a substrate for glycosidases, enzymes that hydrolyze glycosidic bonds.

科学研究应用

Chemistry

Glycosidase Substrate: Used to study the kinetics and specificity of glycosidases.

Carbohydrate Synthesis: Serves as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.

Biology

Enzyme Activity Assays: Used in assays to measure the activity of glycosidases by detecting the release of 4-nitrophenol.

Cell Signaling Studies: Helps in studying carbohydrate-mediated cell signaling pathways.

Medicine

Drug Development: Used in the development of glycosidase inhibitors, which have therapeutic potential in treating diseases like diabetes and cancer.

Industry

Biotechnology: Employed in the production of bioactive glycoconjugates and oligosaccharides.

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) involving carbohydrate moieties.

生化分析

Biochemical Properties

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidase enzymes. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound is often used as a substrate to study the activity of these enzymes. When hydrolyzed by glycosidases, it releases 4-nitrophenol, which can be easily detected due to its yellow color. This property makes it a valuable tool for enzyme assays and kinetic studies .

Cellular Effects

The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside on various cell types and cellular processes are primarily related to its role as a glycosidase substrate. In cells expressing glycosidase enzymes, the compound can be hydrolyzed, leading to the release of 4-nitrophenol. This hydrolysis can influence cellular metabolism and signaling pathways by altering the availability of carbohydrates and their derivatives . Additionally, the compound’s interaction with glycosidases can affect gene expression related to carbohydrate metabolism and enzyme regulation.

Molecular Mechanism

At the molecular level, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside exerts its effects through its interaction with glycosidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis. This reaction involves the cleavage of the glycosidic bond, resulting in the release of 4-nitrophenol and the corresponding carbohydrate derivative . The binding interactions and hydrolysis mechanism are crucial for understanding the enzyme’s specificity and catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light and moisture can lead to degradation. In in vitro studies, the hydrolysis of the compound by glycosidases can be monitored over time to assess enzyme activity and stability . Long-term effects on cellular function can be observed in in vivo studies, where the compound’s impact on carbohydrate metabolism and enzyme regulation can be studied over extended periods.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside in animal models vary with different dosages. At low doses, the compound can be used to study enzyme activity without causing significant adverse effects. At high doses, it may exhibit toxic effects due to the accumulation of 4-nitrophenol, which can interfere with cellular processes and cause oxidative stress . Threshold effects and toxicities should be carefully monitored in animal studies to determine safe and effective dosage ranges.

Metabolic Pathways

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with glycosidase enzymes, which hydrolyze the glycosidic bond to release 4-nitrophenol and the corresponding carbohydrate derivative . This reaction can influence metabolic flux and the levels of various metabolites, affecting overall cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound can be taken up by cells expressing specific glycosidase enzymes, where it undergoes hydrolysis . Its distribution within tissues can be influenced by factors such as enzyme expression levels and tissue-specific transport mechanisms.

Subcellular Localization

The subcellular localization of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is primarily determined by its interaction with glycosidase enzymes. The compound is typically localized to cellular compartments where these enzymes are active, such as lysosomes and the endoplasmic reticulum . Targeting signals and post-translational modifications of the enzymes can direct the compound to specific subcellular locations, influencing its activity and function.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using benzoyl chloride in the presence of a base like pyridine to form benzoyl esters.

Introduction of the 2-Acetamido Group: The 2-hydroxyl group is converted to an acetamido group through acetylation using acetic anhydride.

Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a glycosylation reaction, where 4-nitrophenol is reacted with the protected galactopyranoside in the presence of a promoter like silver triflate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques like crystallization, chromatography, and recrystallization to obtain high-purity product.

Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.

化学反应分析

Types of Reactions

Hydrolysis: The compound undergoes hydrolysis in the presence of glycosidases, breaking the glycosidic bond and releasing 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The benzoyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Hydrolysis: 4-nitrophenol and the corresponding deprotected sugar.

Reduction: 4-aminophenyl derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

作用机制

The compound acts as a substrate for glycosidases. The enzyme binds to the glycosidic bond and catalyzes its hydrolysis, releasing 4-nitrophenol. This reaction can be monitored spectrophotometrically, as 4-nitrophenol absorbs light at 405 nm, allowing for quantitative analysis of enzyme activity.

相似化合物的比较

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar structure but with a glucopyranoside instead of a galactopyranoside.

4-Nitrophenyl β-D-galactopyranoside: Lacks the acetamido and benzoyl groups.

2-Nitrophenyl β-D-galactopyranoside: Similar but with a nitro group at the 2-position.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-benzoyl-b-D-galactopyranoside is unique due to its specific functional groups that mimic natural substrates of glycosidases, making it highly valuable for detailed studies of enzyme mechanisms and substrate specificity.

属性

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-4-benzoyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O10/c1-17(31)29-23-25(40-27(34)19-10-6-3-7-11-19)24(32)22(16-37-26(33)18-8-4-2-5-9-18)39-28(23)38-21-14-12-20(13-15-21)30(35)36/h2-15,22-25,28,32H,16H2,1H3,(H,29,31)/t22-,23-,24+,25-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMLFNAQJLVCQA-ZJNQJMOLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

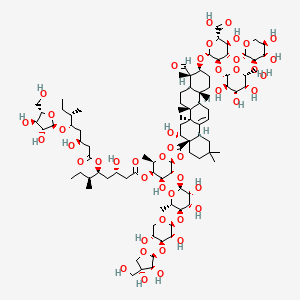

![((3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetoxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-2,3,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-3aH-cyclopenta[a]chrysen-3a-yl)methyl acetate](/img/structure/B1147075.png)

![2-[Methoxy(methylsulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1147089.png)

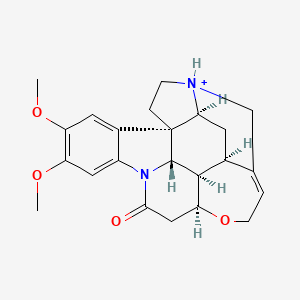

![[(7R,8S,9S)-2,8,9-trihydroxy-2-oxo-1,3,6-trioxa-2lambda5-phosphaspiro[4.4]nonan-7-yl]methyl dihydrogen phosphate](/img/structure/B1147093.png)